molecular formula C21H31N3O2 B13847020 trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol

trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol

Cat. No.: B13847020
M. Wt: 357.5 g/mol
InChI Key: GDSOTCABMWLRTH-KTYIJJEDSA-N
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Description

trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol: is a complex organic compound that features a piperazine ring, an adamantane core, and an amino-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the amino group, resulting in the formation of secondary amines or reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Substituted adamantane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.

    Materials Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.

    Receptor Binding: It can bind to various receptors in the central nervous system, making it a candidate for neurological research.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

    Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

    4-(4-Amino-3-methoxyphenyl)piperazine: This compound shares the piperazine and amino-methoxyphenyl groups but lacks the adamantane core.

    Adamantan-1-ol: This compound features the adamantane core but lacks the piperazine and amino-methoxyphenyl groups.

Uniqueness:

    Structural Complexity: The combination of the piperazine ring, adamantane core, and amino-methoxyphenyl group makes trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol unique in terms of structural complexity.

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

(3S)-4-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]adamantan-1-ol

InChI

InChI=1S/C21H31N3O2/c1-26-19-10-17(2-3-18(19)22)23-4-6-24(7-5-23)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13,22H2,1H3/t14?,15-,16?,20?,21?/m0/s1

InChI Key

GDSOTCABMWLRTH-KTYIJJEDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C3[C@H]4CC5CC3CC(C4)(C5)O)N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)N

Origin of Product

United States

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